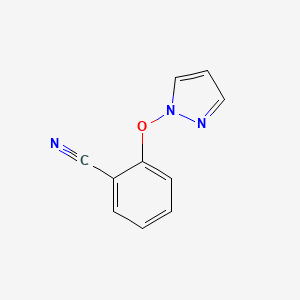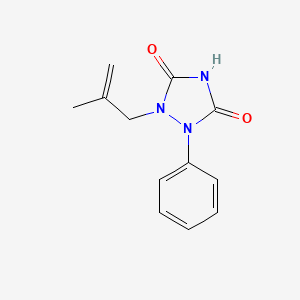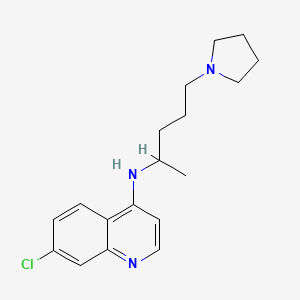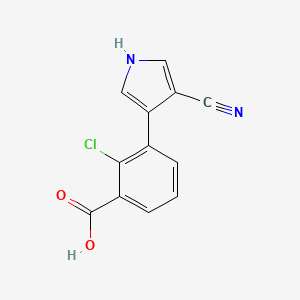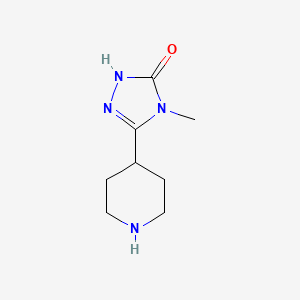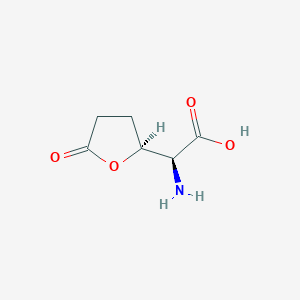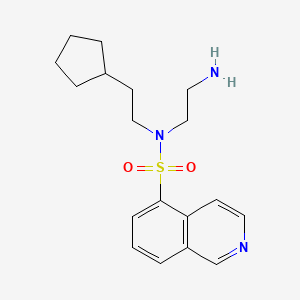
N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide: is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an isoquinoline ring system substituted with a sulfonamide group, an aminoethyl group, and a cyclopentylethyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the isoquinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Aminoethyl Substitution: The aminoethyl group is introduced through nucleophilic substitution reactions, often using ethylenediamine.
Cyclopentylethyl Substitution: The cyclopentylethyl group is introduced via alkylation reactions using cyclopentylmethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or sulfonamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Aminoethyl)-N-(2-cyclohexylethyl)isoquinoline-5-sulfonamide
- N-(2-Aminoethyl)-N-(2-cyclopropylethyl)isoquinoline-5-sulfonamide
- N-(2-Aminoethyl)-N-(2-cyclobutylethyl)isoquinoline-5-sulfonamide
Uniqueness
N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentylethyl group, in particular, may influence its binding affinity and selectivity towards certain molecular targets, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
651307-24-3 |
|---|---|
Molekularformel |
C18H25N3O2S |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C18H25N3O2S/c19-10-13-21(12-9-15-4-1-2-5-15)24(22,23)18-7-3-6-16-14-20-11-8-17(16)18/h3,6-8,11,14-15H,1-2,4-5,9-10,12-13,19H2 |
InChI-Schlüssel |
QUYIUPJUJHTYNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CCN(CCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


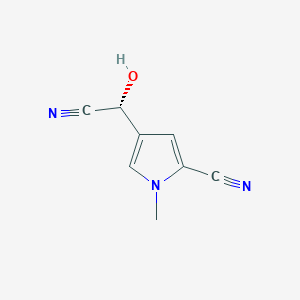
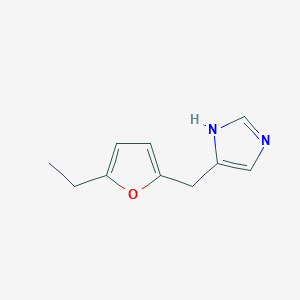

![1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone](/img/structure/B12881281.png)
![2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881283.png)
